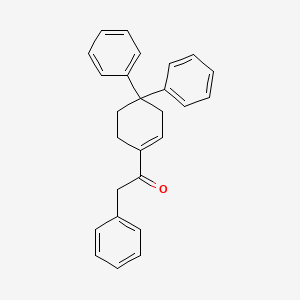
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is an organic compound with the molecular formula C24H22O. It is also known as 4,4-Diphenyl-2-cyclohexen-1-one. This compound is characterized by a cyclohexenone ring substituted with two phenyl groups and a phenylethanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone typically involves the reaction of 4,4-diphenylcyclohexanone with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, ethers.
Aplicaciones Científicas De Investigación
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone ring but without the phenyl substitutions.
4,4-Diphenylcyclohexanone: Lacks the phenylethanone moiety but shares the diphenylcyclohexane core structure.
Uniqueness
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is unique due to its combination of a cyclohexenone ring with both diphenyl and phenylethanone substitutions. This structural complexity imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H24O |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-(4,4-diphenylcyclohexen-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C26H24O/c27-25(20-21-10-4-1-5-11-21)22-16-18-26(19-17-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-16H,17-20H2 |
Clave InChI |
AICMCMSHZWNSRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















